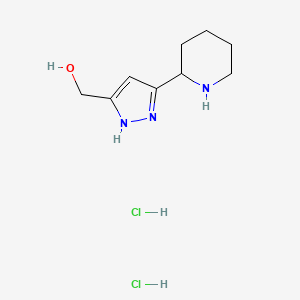

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

Description

Properties

IUPAC Name |

(3-piperidin-2-yl-1H-pyrazol-5-yl)methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8;;/h5,8,10,13H,1-4,6H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIWOELGGYGLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NNC(=C2)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis

The pyrazole nucleus is typically constructed via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or acetylenic ketones.

From 1,3-Diketones and Hydrazines:

The classical and most common approach involves the condensation of 1,3-diketones with hydrazine or substituted hydrazines. This reaction proceeds under mild conditions, often in polar aprotic solvents, sometimes with acid catalysis to enhance yield and selectivity. For example, the cyclocondensation of β-diketones with hydrazine derivatives yields substituted pyrazoles, with regioselectivity influenced by the nature of the hydrazine and reaction conditions.From Acetylenic Ketones:

Another approach uses acetylenic ketones reacting with hydrazine derivatives to form pyrazoles, often yielding regioisomeric mixtures. The selectivity can be controlled by the choice of hydrazine and solvent, with hydrazine hydrate favoring a single regioisomer due to hydrogen bonding effects.

Formation of the Methanol Functionality

The methanol group attached to the pyrazole ring is typically introduced via reduction or substitution reactions on suitable precursors.

Reduction of Aldehyde or Ketone Precursors:

Pyrazole intermediates bearing aldehyde or ketone functional groups at the 3-position can be reduced using mild reducing agents (e.g., sodium borohydride) to the corresponding methanol derivative.Nucleophilic Substitution:

Alternatively, the methanol moiety can be introduced by nucleophilic substitution on halomethyl-pyrazole intermediates using hydroxide or other suitable nucleophiles.

Conversion to Dihydrochloride Salt

The final compound is isolated as a dihydrochloride salt, which enhances its stability and solubility.

- The free base (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol is treated with hydrochloric acid (commonly 4N HCl in dioxane) under controlled conditions.

- The reaction mixture is then concentrated under vacuum to yield the dihydrochloride salt as a white crystalline solid.

- The salt formation is confirmed by characteristic melting points and spectroscopic analysis.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclocondensation of diketone with hydrazine | 1,3-Diketone + hydrazine, acid catalyst, aprotic solvent, RT | 80-95 | Efficient formation of substituted pyrazole core |

| 2 | Halogenation | Phosphorus oxychloride or similar chlorinating agent | 60-70 | Introduction of reactive chloro substituent for further functionalization |

| 3 | Nucleophilic substitution | Piperidine, K2CO3, room temperature | 90-95 | High selectivity substitution of chlorine by piperidin-2-yl group |

| 4 | Reduction | NaBH4 or similar mild reducing agent | 85-90 | Conversion of aldehyde/ketone to methanol functionality |

| 5 | Salt formation | HCl in dioxane, vacuum concentration | >90 | Formation of dihydrochloride salt for enhanced stability and solubility |

Research Findings and Optimization Notes

- The use of aprotic dipolar solvents such as DMF or NMP combined with strong acid additives (e.g., 10N HCl) can accelerate cyclocondensation and improve yields by promoting dehydration steps in pyrazole formation.

- Buchwald–Hartwig amination provides a robust method for attaching the piperidinyl substituent with high regioselectivity and yield, especially useful for complex pyrazole derivatives.

- The dihydrochloride salt formation is typically straightforward, but careful control of acid concentration and solvent removal is critical to obtain high-purity crystalline material.

- Multi-step syntheses involving benzyl-protected intermediates and subsequent deprotection have been reported to improve overall yields and facilitate purification.

Chemical Reactions Analysis

Types of Reactions

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The pyrazole ring can be reduced to a pyrazoline ring using reducing agents like lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: (5-Piperidin-2-yl-2H-pyrazol-3-yl)-carboxylic acid.

Reduction: (5-Piperidin-2-yl-2H-pyrazoline-3-yl)-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is primarily investigated for its potential therapeutic effects. Studies have shown that compounds with similar structures exhibit various biological activities, including:

-

Antimicrobial Activity : Research indicates that pyrazole derivatives can inhibit the growth of bacteria and fungi. For instance, similar compounds have demonstrated effectiveness against strains such as Escherichia coli and Staphylococcus aureus.

Compound Name Target Bacteria Minimum Inhibitory Concentration (MIC) This compound TBD TBD

Enzyme Inhibition

The compound may act as an enzyme inhibitor, affecting pathways involved in disease mechanisms. For example, studies on related pyrazole derivatives have shown inhibition of enzymes linked to cancer and inflammation.

Neurological Research

Given the piperidine moiety's known effects on the central nervous system, this compound is being explored for potential neuroprotective properties. It may interact with neurotransmitter systems, offering insights into treatments for neurodegenerative diseases.

Case Study 1: Antimicrobial Properties

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Interaction

Another study focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, which may lead to new drug development strategies targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurological receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Similarity Scores

| CAS No. | Compound Name | Structural Features | Similarity Score |

|---|---|---|---|

| 153936-25-5 | (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride | Pyrazole + piperidine + hydroxymethyl | Reference |

| 19382-38-8 | Isoquinolin-1-ylmethanamine dihydrochloride | Isoquinoline + aminomethyl | 0.88 |

| 1352640-52-8 | (R)-1-(Pyridin-2-yl)ethanamine dihydrochloride | Pyridine + ethylamine (chiral center) | 0.87 |

| 1159812-22-2 | (2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride | Pyridine + aminomethyl + hydroxymethyl | 0.86 |

| 1187931-95-8 | 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride | Methylpyridine + ethylamine | 0.85 |

Structural and Functional Differences

- Piperidine vs.

- Hydroxymethyl Group : The hydroxymethyl group in 153936-25-5 and 1159812-22-2 facilitates hydrogen bonding, enhancing solubility compared to methyl or ethyl groups in analogs like 1187931-95-8 .

- Chirality : Compound 1352640-52-8 contains a chiral center, which may lead to enantiomer-specific biological activity, unlike the achiral target compound .

Physicochemical Properties

- Solubility : Hydrophilic substituents (e.g., hydroxymethyl in 153936-25-5) improve aqueous solubility, critical for bioavailability. In contrast, lipophilic groups (e.g., methyl in 1187931-95-8) may enhance membrane permeability but reduce solubility .

- Stability: Dihydrochloride salts generally exhibit improved stability over free bases. However, light sensitivity is noted in 153936-25-5, as its identification method specifies color fading upon light exposure .

Pharmacological Implications

- Target Interaction : The piperidine moiety in 153936-25-5 may interact with hydrophobic pockets in enzymes or receptors, while pyridine-containing analogs (e.g., 1352640-52-8) could engage in π-π stacking with aromatic residues .

- Metabolism : Hydroxymethyl groups (as in 153936-25-5) are prone to glucuronidation or oxidation, whereas methyl groups (e.g., 1187931-95-8) may undergo slower metabolic modification .

Analytical Differentiation

The target compound is identified via a colorimetric reaction with sodium nitrite and dianisidine dihydrochloride, producing a purple chloroform layer .

Biological Activity

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, with the CAS number 1452547-58-8, is a compound characterized by its unique structural features, including a piperidine ring and a pyrazole ring connected via a methanol group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : CHClNO

- Molecular Weight : 254.15 g/mol

- Structure : The compound's structure allows for various interactions with biological targets, particularly due to the presence of functional groups that can participate in hydrogen bonding and π-π interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The piperidine moiety can mimic neurotransmitters, enabling the compound to modulate the activity of neurological receptors. The pyrazole ring enhances binding affinity, making it a valuable candidate for drug development .

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Research has shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, structure–activity relationship (SAR) studies revealed that modifications to the pyrazole ring can enhance antitumor efficacy .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro tests demonstrated that it possesses activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, with some derivatives showing potent activity against strains such as Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Candida albicans | 0.030 |

Neurological Applications

Due to its structural similarity to neurotransmitters, this compound is being investigated for its potential in treating neurological disorders. Initial findings suggest it may act as a monoamine oxidase inhibitor, which is beneficial in managing conditions like depression and anxiety .

Case Studies

- Antitumor Efficacy : A study explored the efficacy of various pyrazole derivatives in inhibiting cancer cell lines. The results indicated that this compound had a notable IC50 value of 1.5 µM against specific cancer cell lines, demonstrating its potential as an anticancer agent .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound compared to other known antibiotics. It was found that it exhibited a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via Mannich reactions or multi-step alkylation processes. For example, pyrazole-piperidine hybrids are often synthesized by reacting functionalized pyrazoles with piperidine derivatives under acidic conditions. Key intermediates include halogenated pyrazoles (e.g., 5-chloro-2-hydroxy pyrazole derivatives) and protected piperidine moieties. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl in methanol/water mixtures, followed by recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to verify the pyrazole-piperidine linkage and methanol substituent. For dihydrochloride salts, exchangeable protons (e.g., -NH or -OH) may appear broadened.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H] for : calculated 272.09).

- HPLC-Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, ammonium acetate buffer at pH 6.5) ensures ≥95% purity .

Q. How does the dihydrochloride salt form influence solubility and stability during storage?

- Methodological Answer : The dihydrochloride form enhances water solubility compared to the free base, which is critical for in vitro assays. Stability tests under accelerated conditions (40°C/75% RH for 6 months) should monitor degradation via HPLC. Store lyophilized powder at -20°C in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final alkylation step?

- Methodological Answer : Low yields often stem from steric hindrance at the pyrazole C3 position. Strategies include:

- Using polar aprotic solvents (e.g., DMF or DMSO) to improve nucleophilicity.

- Introducing catalytic amounts of KI (via Finkelstein reaction) to enhance alkylation efficiency.

- Monitoring reaction progress via TLC (silica gel, chloroform/methanol 9:1) and quenching with ice water to isolate intermediates .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to neurological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with piperidine-binding receptors (e.g., sigma-1 or NMDA receptors). Focus on the methanol group’s hydrogen-bonding potential.

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess stability of the ligand-receptor complex. Validate with experimental IC data from radioligand displacement assays .

Q. How can conflicting data regarding the compound’s metabolic stability in hepatic microsomes be resolved?

- Methodological Answer : Contradictions may arise from species-specific CYP450 activity.

- Experimental Design : Compare metabolic rates in human vs. rat liver microsomes. Use LC-MS/MS to identify metabolites (e.g., hydroxylation at the piperidine ring).

- Data Normalization : Adjust for protein concentration and control with CYP inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What strategies mitigate off-target effects in in vivo neuropharmacology studies?

- Methodological Answer :

- Selective Receptor Profiling : Screen against a panel of 50+ GPCRs, ion channels, and transporters to identify cross-reactivity.

- Dose Escalation : Use pharmacokinetic modeling (non-compartmental analysis) to determine the therapeutic index. Adjust doses based on brain/plasma ratios measured via LC-MS .

Q. Why is the dihydrochloride salt preferred over other counterions in preclinical studies?

- Methodological Answer : The dihydrochloride form improves bioavailability by increasing solubility in physiological buffers (e.g., PBS at pH 7.4). Compare with other salts (e.g., mesylate or tosylate) in parallel solubility assays. Note that chloride ions are less likely to interfere with biological assays compared to bulkier counterions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.